molecular formula C8H5ClF3NO B1590738 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 95656-51-2

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1590738
CAS RN: 95656-51-2
M. Wt: 223.58 g/mol
InChI Key: IASKDXYOOLBEFF-UHFFFAOYSA-N
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Description

“4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound that is used for research and development . It is a derivative of benzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring with an amino group (-NH2), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” are not available, benzaldehyde derivatives are known to undergo various reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Scientific Research Applications

Synthesis and Functionalization

  • Research has shown that derivatives of trifluoromethyl)pyridines, closely related to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde, have been effectively used in the synthesis and functionalization of various compounds, demonstrating their versatility in chemical reactions (Cottet et al., 2004).

Antioxidant Activity

  • A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized using a reaction involving similar compounds, indicated significant in vitro antioxidant activities. This highlights the potential of these compounds in developing antioxidants (Yüksek et al., 2015).

Structural and Spectral Analysis

  • Compounds involving 4-amino-benzaldehyde derivatives have been analyzed for their structural and spectral properties, contributing to the understanding of their physical and chemical characteristics (Li et al., 2014).

Antimicrobial and Anticancer Evaluation

  • A series of synthesized compounds, including those derived from benzaldehyde, showed potential antimicrobial and anticancer properties. This suggests the possible application of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde derivatives in medicinal chemistry (Sigroha et al., 2012).

Synthesis of Epoxy-amides

  • Research involving reactions with benzaldehyde derivatives has led to the highly stereoselective synthesis of epoxy-amides, indicating their potential in complex chemical synthesis (Fernández et al., 1990).

Synthesis of Heterocyclic Compounds

  • Studies demonstrate the effective use of related compounds in the one-pot synthesis of heterocyclic beta-Chlorovinyl Aldehydes, highlighting the compound's role in creating complex molecular structures (Majo et al., 1996).

Schiff Base Compounds and Biological Activity

  • Research has been conducted on the synthesis and characterization of new Schiff base compounds derived from 4-amino benzoic acid, exploring their biological activity against various bacterial strains (Radi et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)benzonitrile”, indicates that it is considered hazardous. It is toxic in contact with skin, causes skin and eye irritation, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASKDXYOOLBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515393
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

CAS RN

95656-51-2
Record name 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 17.0 g (75.4 mmol) of (4-amino-3-chloro-5-trifluoromethyl-phenyl)-methanol, 100 g (1.15 mol) of manganese dioxide and 300 mL of DCM was stirred overnight at RT. The precipitate was suction filtered and the solution evaporated down i. vac. The desired product was obtained as a white solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Analogously to the sequence described in 9f to 9i, 1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate and (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid were able to be obtained from 4-amino-3-chloro-5-trifluoromethyl-benzaldehyde (see Example 1b).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-methyl (S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(S)-2-(4-amino-3-chloro-5-trifluoromethyl-benzyl)-4-oxo-4-[4-(2-oxo-1,2,4,5-tetrahydro-1,3-benzodiazepin-3-yl)-piperidin-1-yl]-butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Yamamoto, E Matsuura, M Horiba, K Akima… - Journal of …, 1985 - Taylor & Francis
… amino-3-chloro-5-trifluoromethyl mandelic acid (RC-31, 4-amino-3chloro-5-trifluoromethyl benzaldehyde (RC-41, 4-amino-3-chloro5-trifluoromethyl benzoic acid (RC-5), and 4-amino-3-…
Number of citations: 12 www.tandfonline.com

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